molecular formula C19H19NO4 B184346 Fmoc-N-methyl-beta-alanine CAS No. 172965-84-3

Fmoc-N-methyl-beta-alanine

Cat. No.: B184346
CAS No.: 172965-84-3
M. Wt: 325.4 g/mol
InChI Key: QZUDWCRKKTVLLX-UHFFFAOYSA-N
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Description

Fmoc-N-methyl-beta-alanine: is a derivative of beta-alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Fmoc-N-methyl-beta-alanine, also known as N-Fmoc-N-Methyl-beta-alanine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc group acts as a protecting group for the amino groups of amino acids during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis . It is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides, including ones of significant size and complexity . It allows for very rapid and highly efficient synthesis of peptides .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The reaction environment, including the pH and the presence of other reactants, can influence the efficacy and stability of this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20(11-10-18(21)22)19(23)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDWCRKKTVLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206571
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172965-84-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172965-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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